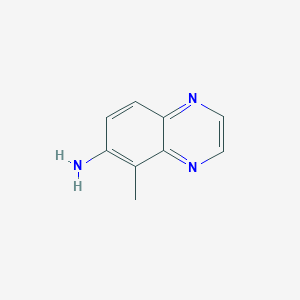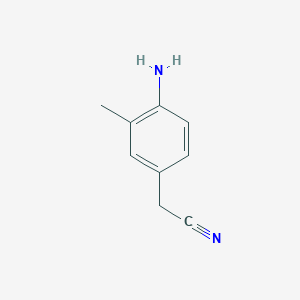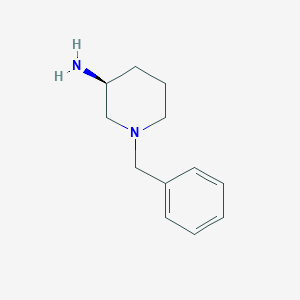![molecular formula C9H15NO3 B065831 Methyl 2-[acetyl(prop-2-enyl)amino]propanoate CAS No. 171817-08-6](/img/structure/B65831.png)
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science. MAP is a derivative of propanoic acid and is structurally similar to other ester compounds.
Mechanism of Action
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate exerts its pharmacological effects by interacting with various cellular targets, including DNA, enzymes, and signaling pathways. The exact mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has been shown to exhibit several biochemical and physiological effects, including the modulation of gene expression, oxidative stress, and inflammation. Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has also been reported to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on Methyl 2-[acetyl(prop-2-enyl)amino]propanoate, including the development of new synthetic methods to improve its yield and purity, the identification of new cellular targets for its pharmacological effects, and the evaluation of its potential applications in other fields, such as material science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate and its potential side effects.
Synthesis Methods
The synthesis of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate involves the reaction of acetyl(prop-2-enyl)amine with methyl propanoate in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and esterification. The yield of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that Methyl 2-[acetyl(prop-2-enyl)amino]propanoate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of Methyl 2-[acetyl(prop-2-enyl)amino]propanoate involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
properties
CAS RN |
171817-08-6 |
|---|---|
Product Name |
Methyl 2-[acetyl(prop-2-enyl)amino]propanoate |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2-[acetyl(prop-2-enyl)amino]propanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-6-10(8(3)11)7(2)9(12)13-4/h5,7H,1,6H2,2-4H3 |
InChI Key |
RMQSXHNFJORNGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N(CC=C)C(=O)C |
Canonical SMILES |
CC(C(=O)OC)N(CC=C)C(=O)C |
synonyms |
Alanine, N-acetyl-N-2-propenyl-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)



![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)


![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)





